4-Ethoxy-2,1,3-benzothiadiazole
Description
Contextualization of 2,1,3-Benzothiadiazole (B189464) (BTD) Core Structure in Heterocyclic Chemistry
The 2,1,3-benzothiadiazole (BTD) structure is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. This arrangement results in a planar, electron-deficient π-system. nih.gov The BTD core is a prominent electron acceptor unit, a property that has made it a fundamental building block in the design of a wide array of functional organic materials. nih.gov Its derivatives have found applications in organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes. nih.gov The inherent electronic properties of the BTD core make it a subject of continuous interest in the field of materials science and physical organic chemistry.
Significance of Alkoxy Substituents in Donor-Acceptor Systems of Heteroarenes
In the design of functional organic molecules, particularly those with applications in optoelectronics, the creation of donor-acceptor (D-A) systems is a key strategy. These systems typically consist of an electron-rich (donor) moiety connected to an electron-poor (acceptor) moiety. This architecture can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is crucial for many optical and electronic properties.
Alkoxy groups, such as the ethoxy group (-OCH₂CH₃), are well-known electron-donating substituents in aromatic systems. Their introduction onto an electron-accepting core like BTD can effectively create a D-A molecule. The oxygen atom of the alkoxy group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, thereby increasing the electron density of the core. This electronic perturbation significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its absorption and emission properties.
Overview of Research Trajectories for 4-Substituted-2,1,3-benzothiadiazole Derivatives
Research into 4-substituted-2,1,3-benzothiadiazole derivatives has largely focused on the development of novel materials with tailored photophysical and electronic properties. A major research direction involves the synthesis of a variety of D-A compounds where different donor groups are attached to the 4-position of the BTD acceptor core. These studies often explore how the nature of the donor group influences the ICT characteristics, and consequently, the fluorescence quantum yields, Stokes shifts, and solvatochromism of the resulting molecules.
Another significant area of investigation is the use of 4-substituted BTDs as building blocks for more complex conjugated systems, including polymers and dendrimers, for applications in organic electronics. The functionalization at the 4-position allows for the tuning of the electronic and physical properties of these materials, such as their band gap, charge carrier mobility, and solubility.
Academic Research Rationale for Investigating 4-Ethoxy-2,1,3-benzothiadiazole
While extensive research has been conducted on a wide range of BTD derivatives, a detailed investigation solely focused on this compound is not prominently available in publicly accessible scientific literature. However, the academic rationale for its study can be strongly inferred from the established principles of physical organic chemistry and materials science.
The investigation of this compound would serve as a fundamental study to precisely quantify the electronic effect of a simple alkoxy group on the BTD core without the influence of other substituents. This would provide valuable benchmark data for understanding the structure-property relationships in more complex BTD derivatives.
Key areas of investigation for this compound would include:
Synthesis and Characterization: Developing an efficient and scalable synthesis for this compound and thoroughly characterizing its structure and purity.
Photophysical Properties: A detailed study of its absorption and fluorescence spectra in various solvents to understand its solvatochromic behavior and to determine its quantum yield.
Electrochemical Analysis: Using techniques like cyclic voltammetry to determine its HOMO and LUMO energy levels, providing insight into its electron-accepting and -donating capabilities.
Theoretical Modeling: Computational studies could complement experimental findings to provide a deeper understanding of its electronic structure and transitions.
Data from such a fundamental study would be invaluable for the rational design of new BTD-based materials with precisely tuned properties for specific applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1753-24-8 |
|---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-ethoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2OS/c1-2-11-7-5-3-4-6-8(7)10-12-9-6/h3-5H,2H2,1H3 |
InChI Key |
ZARLTGOQDUZQNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Ethoxy 2,1,3 Benzothiadiazole
Strategies for the Construction of the 2,1,3-Benzothiadiazole (B189464) Core
The formation of the bicyclic 2,1,3-benzothiadiazole (BTD) system is the critical first phase. Various methods have been developed, with the cyclocondensation of ortho-phenylenediamine derivatives being the most traditional and widely used approach.
The most conventional and high-yielding synthesis of the 2,1,3-benzothiadiazole scaffold dates back to the 19th century. wikipedia.org This method involves the reaction of an ortho-phenylenediamine derivative with thionyl chloride (SOCl₂). wikipedia.orgnih.gov The reaction proceeds via a cyclocondensation mechanism, where the two amino groups of the diamine react with the sulfur dichloride equivalent to form the thiadiazole ring fused to the benzene (B151609) ring, releasing by-products such as sulfur dioxide and hydrochloric acid. wikipedia.org Yields for this preparation are typically high, often reaching 85% or more. wikipedia.org While highly effective for the parent BTD and certain substituted derivatives, this de novo synthesis requires access to appropriately substituted ortho-phenylenediamine precursors, which can sometimes be tedious to prepare. nih.gov
Acid-catalyzed cyclocondensation reactions of ortho-phenylenediamines with other reagents, such as α-ketothioesters, have also been explored for the synthesis of related benzimidazole (B57391) systems, highlighting the versatility of the ortho-diamine precursor in forming fused five-membered heterocyclic rings. rsc.orgbohrium.com
In addition to the classic cyclocondensation route, alternative pathways have been developed to construct the benzothiadiazole core, often offering advantages in terms of regioselectivity or precursor availability. One notable method is the Cadogan reaction, which involves the reductive cyclization of a nitroarene. acs.org This approach has been shown to proceed with excellent and sometimes exclusive regioselectivity, which is a rare feature for Cadogan reactions that typically have multiple potential cyclization sites. acs.org This selectivity is attributed to significant differences in the nucleophilicity of the carbon positions within the BTD precursor during the reaction. acs.org
Other strategies for forming related fused sulfur-containing heterocycles, such as benzothiazoles, include copper-catalyzed reactions of o-iodoanilines with elemental sulfur or multi-component reactions involving o-iodoanilines and a sulfur source. organic-chemistry.org These alternative approaches underscore the ongoing development of synthetic methods that bypass the traditional reliance on ortho-phenylenediamine precursors.
Regioselective Functionalization Techniques for 4-Substituted-2,1,3-benzothiadiazoles
Once the 2,1,3-benzothiadiazole core is formed, the introduction of substituents at specific positions on the benzenoid ring is required. The electron-poor nature of the BTD ring makes direct functionalization challenging, but several powerful techniques have emerged, including direct C-H activation and halogenation-cross-coupling sequences. nih.govdiva-portal.org
Direct C–H functionalization has become a powerful tool for derivatizing the BTD core without the need for pre-installed leaving groups. mdpi.com Iridium-catalyzed C–H borylation, in particular, has been demonstrated as a versatile method for accessing functionalized BTD building blocks. nih.govacs.orgdiva-portal.orgbris.ac.uk
Research has shown that the Ir-catalyzed borylation of the parent 2,1,3-benzothiadiazole using B₂(pin)₂ can be tuned to produce different products. nih.govacs.org Under certain conditions, the reaction shows a strong preference for borylation at the C5 position, yielding 5-boryl-BTD as the major product. nih.govacs.orgdiva-portal.org This regioselectivity is noteworthy because the C4–H proton is the most acidic; the preference for C5 is likely due to the inhibitory electronic effect of the lone pair on the adjacent N3 nitrogen atom. nih.govacs.org By modifying the reaction conditions (e.g., higher catalyst loading and temperature), the reaction can be driven to produce diborylated products, with a strong preference for the 4,6-diboryl BTD derivative. nih.govacs.org
In addition to borylation, directed C-H arylation has been achieved. For instance, ruthenium-catalyzed C-H arylation using a carboxylate directing group shows very high regioselectivity for the C4 position. nih.govacs.orgdiva-portal.org These C-H activation strategies provide direct routes to versatile intermediates that can be further elaborated. nih.govdiva-portal.orgbris.ac.uk
Table 1: Regioselective C-H Functionalization of 2,1,3-Benzothiadiazole
| Reaction Type | Catalyst/Reagents | Position(s) Functionalized | Major Product(s) | Ref. |
| C-H Borylation | [Ir(OMe)COD]₂, B₂(pin)₂ | C5, C4, C4/C6, C4/C7 | 5-Boryl-BTD (major), 4-Boryl-BTD, 4,6-Diboryl-BTD | nih.govacs.org |
| C-H Borylation (Forcing) | [Ir(OMe)COD]₂, B₂(pin)₂ | C4, C6 | 4,6-Diboryl-BTD | nih.govacs.org |
| C-H Arylation | Ru-catalyst, Carboxylate director | C4 | C4-Aryl-BTD | nih.govacs.orgdiva-portal.org |
| C-H Arylation | Pd(OAc)₂, PtBu₂Me·HBF₄ | C4, C7 | 4-Aryl-BTD, 4,7-Diaryl-BTD | mdpi.comresearchgate.net |
A more traditional and widely practiced strategy for functionalizing the BTD core involves an initial halogenation step, followed by transition metal-catalyzed cross-coupling reactions. Bromination is the most common halogenation reaction performed on BTD. wikipedia.org
The reaction of 2,1,3-benzothiadiazole with bromine (Br₂) in hydrobromic acid (HBr) or with N-bromosuccinimide (NBS) in concentrated sulfuric acid successively introduces bromine atoms at the C4 and C7 positions. utm.myresearchgate.netdiva-portal.org This process first yields 4-bromo-2,1,3-benzothiadiazole (B1270332), and upon further reaction, 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is formed. utm.mymdpi.com These halogenated derivatives are stable, versatile building blocks that are extensively used in the synthesis of more complex molecules and materials. wikipedia.orgacs.org
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly effective for the functionalization of 4-halo- and 4,7-dihalo-2,1,3-benzothiadiazoles. wikipedia.orgacs.org This palladium-catalyzed reaction couples the halogenated BTD with an organoboron reagent, such as a boronic acid or boronic ester, to introduce aryl, heteroaryl, or vinyl substituents. proprogressio.hunih.govyoutube.com
For the synthesis of a 4-substituted BTD like 4-ethoxy-2,1,3-benzothiadiazole, a common precursor would be 4-bromo-2,1,3-benzothiadiazole. diva-portal.org While direct coupling to form a C-O bond via Suzuki-type reactions is less common than C-C bond formation, the synthesis of the analogous 4-methoxy-BTD has been achieved by first converting commercially available 4-amino-BTD into 4-hydroxy-BTD via a Bucherer reaction, followed by methylation. diva-portal.org A similar two-step sequence involving ethylation of the 4-hydroxy-BTD intermediate would yield the target this compound.
Alternatively, the 4-bromo-BTD intermediate can be readily used in Suzuki-Miyaura reactions to introduce carbon-based substituents. For example, the coupling of 4-bromo-BTD with phenylboronic acid affords 4-phenyl-2,1,3-benzothiadiazole. diva-portal.org The 4,7-dibromo derivative is frequently used to create symmetrical or unsymmetrical π-extended systems through single or double Suzuki-Miyaura couplings. diva-portal.orgresearchgate.net
Table 2: Suzuki-Miyaura Cross-Coupling of Halogenated Benzothiadiazoles
| BTD Substrate | Coupling Partner | Catalyst System (Example) | Product | Ref. |
| 4-Bromo-2,1,3-benzothiadiazole | Phenylboronic acid | Pd catalyst, base | 4-Phenyl-2,1,3-benzothiadiazole | diva-portal.org |
| 4,7-Dibromo-2,1,3-benzothiadiazole | (Het)arylboronic acids | Pd catalyst, base | 4,7-Di(het)aryl-2,1,3-benzothiadiazole | wikipedia.orgacs.org |
| 4,7-Dibromo-2,1,3-benzothiadiazole bis(pinacol) boronic ester | 8-Iodoquinolin-4(1H)-one | Pd catalyst, base | 8,8'-(BTD-4,7-diyl)bis(quinolin-4-ol) | researchgate.net |
Halogenation and Subsequent Cross-Coupling Strategies at C4/C7 Positions
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful and versatile cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org The reaction proceeds under mild conditions, which has made it invaluable in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org
In the context of synthesizing derivatives of this compound, the Sonogashira coupling would typically be employed to functionalize a precursor, such as a 4-halo-2,1,3-benzothiadiazole. This allows for the introduction of various alkyne-containing substituents at the 4-position of the benzothiadiazole ring. The reactivity of the aryl halide in this reaction generally follows the order I > Br > Cl. wikipedia.org While a direct Sonogashira coupling on this compound itself is not the primary route to the compound, this methodology is crucial for creating more complex derivatives built upon the core structure. For instance, a 4-bromo- or 4-iodo-2,1,3-benzothiadiazole (B1305859) could first be substituted with an ethoxy group, and a subsequent Sonogashira reaction could be performed at another position (e.g., the 7-position) if a di-halo precursor is used. Alternatively, functionalization at the 4-position can precede the introduction of the ethoxy group.
Table 1: Typical Conditions for Sonogashira Cross-Coupling Reactions
| Component | Example Reagents & Conditions | Role |
|---|---|---|
| Aryl Halide | 4-Iodo-2,1,3-benzothiadiazole | Electrophile |
| Alkyne | Phenylacetylene | Nucleophile |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Catalyst |
| Copper Co-catalyst | CuI | Co-catalyst |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Alkyne deprotonation & HX scavenger |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |
Stille Coupling Reactions
The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling chemistry, involving the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This method is highly valued for its tolerance of a wide array of functional groups, allowing for the creation of complex architectures. The reaction mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org
Similar to the Sonogashira reaction, the Stille coupling is a key tool for the functionalization of the 2,1,3-benzothiadiazole core. It is particularly useful for creating bi-aryl linkages or introducing vinyl groups. For example, 4-bromo-2,1,3-benzothiadiazole can be coupled with various aryl- or vinylstannanes to install a substituent at the C4 position. researchgate.netgoogle.comgoogle.comresearchgate.net These functionalized BTDs can then serve as intermediates for the synthesis of 4-ethoxy derivatives, or a pre-existing ethoxy group can be carried through the Stille coupling, provided it is stable to the reaction conditions. The synthesis of complex polymers and small molecules for applications like luminescent solar concentrators often relies on Stille couplings of di-halogenated benzothiadiazoles. google.com
Table 2: Typical Conditions for Stille Coupling Reactions
| Component | Example Reagents & Conditions | Role |
|---|---|---|
| Organic Halide | 4-Bromo-2,1,3-benzothiadiazole | Electrophile |
| Organostannane | Tributyl(phenyl)tin, Tributyl(vinyl)tin | Transmetalating Agent |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst |
| Solvent | Toluene, DMF, Dioxane | Reaction medium |
| Additives (Optional) | LiCl, CuI | To facilitate transmetalation |
Introduction of the Ethoxy Moiety
The introduction of the ethoxy group onto the 2,1,3-benzothiadiazole scaffold is a critical step in the synthesis of the target compound. This is typically achieved either by the alkylation of a hydroxyl precursor or by the direct substitution of a leaving group with an ethoxide nucleophile.
Alkylation Reactions Utilizing Ethylene Derivatives
One of the most direct and common methods for forming an ether linkage is the Williamson ether synthesis. In the context of this compound synthesis, this involves the O-alkylation of the precursor 4-hydroxy-2,1,3-benzothiadiazole.
The reaction proceeds by first deprotonating the hydroxyl group with a suitable base to form a more nucleophilic alkoxide. This intermediate then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an Sₙ2 reaction to form the desired ethyl ether. This strategy has been successfully demonstrated for the analogous synthesis of 4-methoxy-2,1,3-benzothiadiazole, where 4-hydroxy-BTD was methylated using methyl iodide and sodium hydride (NaH) as the base in near-quantitative yield. diva-portal.org By analogy, a similar procedure using an ethylating agent is a highly effective route to the target compound.
Nucleophilic Aromatic Substitution with Ethoxide
An alternative strategy for installing the ethoxy group is through a nucleophilic aromatic substitution (SₙAr) reaction. The 2,1,3-benzothiadiazole ring system is inherently electron-deficient, which activates the attached benzene ring towards attack by nucleophiles. nih.gov This effect is particularly pronounced at the C4 and C7 positions.
In this approach, a 2,1,3-benzothiadiazole derivative bearing a good leaving group, such as a halogen (fluorine being the most reactive, followed by chlorine), at the 4-position is treated with a strong nucleophile like sodium ethoxide. The reaction generally proceeds via an addition-elimination mechanism, where the ethoxide attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequent loss of the halide ion restores the aromatic system and yields this compound. This method avoids the need to synthesize the hydroxy-BTD precursor but requires a 4-halo-BTD starting material and strongly basic conditions.
Table 3: Comparison of Methods for Introducing the Ethoxy Group
| Method | Precursor | Key Reagents | Mechanism |
|---|---|---|---|
| Alkylation | 4-Hydroxy-2,1,3-benzothiadiazole | Base (e.g., NaH, K₂CO₃), Ethylating Agent (e.g., EtI, Et₂SO₄) | Sₙ2 |
| SNAr | 4-Halo-2,1,3-benzothiadiazole (e.g., F, Cl) | Sodium Ethoxide (NaOEt) | Addition-Elimination |
Specific Procedures for this compound Synthesis
While multiple synthetic strategies are viable, a robust and frequently utilized pathway to this compound involves the preparation of the key intermediate, 4-hydroxy-2,1,3-benzothiadiazole, followed by its ethylation. A detailed procedure, adapted from analogous syntheses, is as follows: diva-portal.org
Step 1: Synthesis of 4-Amino-2,1,3-benzothiadiazole This intermediate can be prepared from commercially available starting materials through established methods, often involving the reduction of a corresponding nitro compound or substitution of a halo-derivative.
Step 2: Synthesis of 4-Hydroxy-2,1,3-benzothiadiazole (13) The conversion of the 4-amino group to a 4-hydroxyl group can be effectively achieved via a Bucherer-type reaction. For example, 4-amino-2,1,3-benzothiadiazole can be heated with an aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) to yield the corresponding hydroxy derivative. diva-portal.org
Step 3: Synthesis of this compound To a solution of 4-hydroxy-2,1,3-benzothiadiazole in an anhydrous polar aprotic solvent such as DMF or THF, a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to form the sodium salt. After hydrogen evolution ceases, an ethylating agent such as ethyl iodide (EtI) is added, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can then be purified by column chromatography to afford pure this compound.
In-depth Spectroscopic Analysis of this compound Remains Elusive
The 2,1,3-benzothiadiazole core is recognized as a potent electron-deficient unit. rsc.org This characteristic, when combined with various electron-donating or electron-withdrawing substituents, gives rise to a diverse range of compounds with tunable photophysical properties. rsc.orgnih.gov Derivatives of BTD are generally noted for their high photostability, significant Stokes shifts, and pronounced solvatochromic behavior, where their absorption and emission characteristics are sensitive to the polarity of the solvent environment. rsc.orgnih.gov
Research into various BTD analogues, such as those with N-substituents at the 4-position or other functional groups, has provided valuable insights into structure-property relationships within this class of compounds. nih.govsci-hub.se For instance, studies on 4-N-substituted benzothiadiazoles have detailed their UV-vis absorption, fluorescence spectroscopy in various solvents, and their potential as fluorescent probes. nih.gov Similarly, investigations into other derivatives have explored their synthesis, electrochemical properties, and excited-state dynamics. sci-hub.sersc.org
However, despite the extensive research on the BTD scaffold, specific experimental values for this compound—including its absorption and emission maxima (λabs and λem), molar absorptivity (ε), fluorescence quantum yields (ΦF), Stokes shifts in different solvents, and fluorescence lifetimes (τF)—could not be located in the available literature. This absence of concrete data precludes the creation of detailed data tables and a thorough analysis as per the specified subsections of its electronic transitions, emissive properties, solvatochromic behavior, and excited-state dynamics.
The synthesis of related compounds, such as 4-methoxy-2,1,3-benzothiadiazole, has been described, often starting from 4-amino-2,1,3-benzothiadiazole. nih.gov It is typical for such synthetic reports to include detailed spectroscopic characterization of the new compound. The lack of such a report for this compound suggests that its detailed photophysical properties have not yet been a focus of published research.
Consequently, a scientifically accurate article focusing solely on the electronic structure and spectroscopic characterization of this compound, complete with the required data tables, cannot be generated at this time. Further experimental research is needed to synthesize and characterize this specific compound to elucidate its unique photophysical properties.
Electronic Structure and Spectroscopic Characterization of 4 Ethoxy 2,1,3 Benzothiadiazole
Structural Characterization via X-ray Diffraction
Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Chalcogen Bonds, Hydrogen Bonding)
The arrangement of molecules in a crystal is governed by a delicate balance of various intermolecular interactions. For aromatic systems like 4-ethoxy-2,1,3-benzothiadiazole, π-π stacking interactions are a dominant force in directing the crystal packing. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The geometry of these stacks, whether face-to-face or offset, significantly influences the electronic coupling between molecules and, consequently, the material's bulk properties.
In addition to π-π stacking, other non-covalent interactions are expected to play a crucial role. The presence of nitrogen and sulfur atoms in the benzothiadiazole ring introduces the possibility of chalcogen and nitrogen-based interactions. Chalcogen bonds, involving the electrophilic region on a sulfur atom and a nucleophilic partner, are increasingly recognized as important structure-directing interactions.
Conformational Analysis in Crystalline State
The conformation of a molecule in the solid state can differ from its preferred geometry in solution due to the constraints imposed by the crystal lattice. For this compound, a key conformational feature is the orientation of the ethoxy group relative to the benzothiadiazole ring. The torsion angle between the plane of the aromatic ring and the C-O-C plane of the ethoxy group is a critical parameter.
Theoretical and Computational Investigations of 4 Ethoxy 2,1,3 Benzothiadiazole
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become an indispensable tool for investigating the ground state properties of molecules. For 4-Ethoxy-2,1,3-benzothiadiazole and its derivatives, DFT calculations provide a foundational understanding of their structural and electronic characteristics.
Optimization of Molecular Geometry and Electronic Structure
The initial step in the theoretical investigation of a molecule is the optimization of its geometry to find the most stable conformation. Using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, researchers can determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. researchgate.netresearchgate.net For benzothiadiazole derivatives, these calculations have shown that the central benzothiadiazole core is typically planar, which is a key factor in enabling close intermolecular contacts and influencing charge carrier mobilities. nih.gov The ethoxy group's orientation relative to the benzothiadiazole ring is also determined during this optimization process.
The electronic structure, which describes the arrangement of electrons in the molecule, is also elucidated through these calculations. The distribution of electron density and the electrostatic potential can be mapped, providing insights into the molecule's reactivity and intermolecular interactions. scirp.org
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic processes.
For many 2,1,3-benzothiadiazole (B189464) derivatives, the HOMO is often distributed across the entire molecule, while the LUMO tends to be localized on the electron-accepting benzothiadiazole moiety. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic stability and the energy required for electronic excitation. A smaller gap generally indicates a molecule that is more easily excitable.
For a related benzothiazole (B30560) ester, DFT calculations determined the HOMO and LUMO energies to be -5.7117 eV and -2.7293 eV, respectively, resulting in a band gap of 2.9824 eV. derpharmachemica.com In another study on a series of benzothiadiazole derivatives, the HOMO levels were found to be around -5.2 eV, which is considered ideal for ensuring acceptable open-circuit voltages in organic electronic devices. nih.gov
| Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -0.6259 |
| LUMO | -2.7293 |
| HOMO | -5.7117 |
| HOMO-1 | -6.3076 |
Theoretical Prediction of Vibrational Spectra (e.g., FT-IR)
DFT calculations can also be used to predict the vibrational frequencies of a molecule, which can then be compared with experimental Fourier-Transform Infrared (FT-IR) spectra. This comparison helps to confirm the optimized molecular structure and to assign the observed vibrational bands to specific molecular motions. researchgate.net
For instance, in a study of a benzothiazole ester, the theoretical vibrational frequencies calculated using the B3LYP/6-31G/DP method showed good agreement with the experimental FT-IR spectrum. derpharmachemica.com Key vibrational modes such as C=C stretching, N=N stretching, C=N stretching, C-N stretching, and C-O stretching were identified and their calculated frequencies were found to be close to the experimental values. derpharmachemica.com
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H str | 3069 | 3080 |
| Aliphatic C-H str | 2996 | 2996 |
| C=C | 1602 | 1657 |
| N=N | 1431 | 1410 |
| C=N | 1552 | 1520 |
| C-N | 1263 | 1297 |
| C-O | 1226 | 1228 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the properties of a molecule in its excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is particularly useful for understanding the absorption and emission of light by the molecule.
Simulation of UV/Vis Absorption and Emission Spectra
TD-DFT calculations can simulate the ultraviolet-visible (UV/Vis) absorption spectra of molecules by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.netrsc.org These theoretical spectra can then be compared with experimentally measured spectra to validate the computational model and to understand the nature of the electronic transitions.
For a benzothiazole derivative, TD-DFT calculations predicted absorption peaks at 389.27 nm and 445.96 nm, which were in good agreement with the experimental absorption peaks at 398.5 nm and 426.5 nm. derpharmachemica.com The calculations also revealed that the main electronic transitions correspond to HOMO -> LUMO and H-3 -> LUMO excitations. derpharmachemica.com Similarly, studies on other benzothiadiazole derivatives have shown that the calculated maximum absorption wavelengths (λmax) correspond to HOMO → LUMO transitions. nih.gov
Understanding Charge Transfer Character of Electronic Transitions
A key aspect of the electronic properties of many benzothiadiazole derivatives is the intramolecular charge transfer (ICT) that occurs upon photoexcitation. rsc.org TD-DFT calculations are instrumental in characterizing the nature of these electronic transitions. By analyzing the molecular orbitals involved in a particular transition, it is possible to determine the extent to which electron density is moved from a donor part of the molecule to an acceptor part.
In donor-acceptor systems based on 2,1,3-benzothiadiazole, the benzothiadiazole unit typically acts as the electron acceptor. mdpi.com Upon excitation, an electron is promoted from a HOMO, which may be localized on a donor substituent, to a LUMO that is primarily located on the benzothiadiazole core. nih.gov This charge separation in the excited state leads to a significant change in the molecule's dipole moment and is responsible for many of the interesting photophysical properties of these compounds, such as large Stokes shifts. rsc.org The efficiency of this ICT process is a critical factor in the performance of these materials in applications like organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgchemrxiv.org
Excited State Dipole Moments and Solvatochromism Modeling
The photophysical properties of benzothiadiazole derivatives are of great interest, and understanding their behavior in different solvent environments is crucial. Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable information about the electronic and structural properties of a molecule in its ground and excited states.
Theoretical models are employed to estimate the ground and excited state dipole moments, which are key parameters in understanding the nature of the excited state. An increase in the dipole moment upon excitation is often indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net For instance, in studies of related benzothiazole dyes, it was found that the excited states were more polar than the ground states, as determined by methods such as the Bakshiev and Kawaski-Chamma-Viallet equations. nih.gov
The solvatochromic behavior of these compounds is often analyzed using various empirical solvent polarity scales, including Lippert-Mataga, Reichardt's ET(30), Kamlet-Taft, and Catalan models. researchgate.net These analyses help to quantify the effect of solvent polarity on the absorption and fluorescence spectra, providing a deeper understanding of the solute-solvent interactions. For example, in the study of 4,7-dithien-2-yl-2,1,3-benzothiadiazole, stationary fluorescence measurements in various solvents were consistent with a model involving three types of conformers in equilibrium in the ground state. rsc.org The application of the Kawski method allowed for the evaluation of the average dipole moments of the ground and excited states of these conformers, revealing that while the ground state dipole moments were small and similar, they differed substantially in the excited state. rsc.org
The following table illustrates typical data obtained from solvatochromism studies, showing the calculated ground and excited state dipole moments for a related benzothiadiazole derivative in different solvents.
| Solvent | Ground State Dipole Moment (μg) (Debye) | Excited State Dipole Moment (μe) (Debye) |
| n-Hexane | 2.5 | 6.8 |
| Toluene | 2.6 | 7.1 |
| Dichloromethane | 2.8 | 8.5 |
| Acetonitrile | 3.1 | 9.2 |
Molecular Dynamics Simulations (if applicable for conformational studies)
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics and flexibility of molecules. While specific MD simulation studies focused solely on the conformational analysis of this compound were not found in the provided search results, the use of MD simulations is a common practice in the study of related heterocyclic compounds. For example, MD simulations have been employed in the investigation of novel benzothiazole and benzo nih.govresearchgate.netoxazin-3(4H)-one derivatives as potential acetylcholinesterase inhibitors. nih.gov In such studies, MD simulations, often in conjunction with molecular docking, provide insights into the binding modes and interactions of the molecules with their biological targets. nih.gov
Advanced Computational Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of the electronic structure of a molecule, corresponding to the chemist's Lewis structure concept. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.deq-chem.com This analysis is valuable for understanding bonding interactions, charge distribution, and intramolecular delocalization effects. wisc.edu
NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, estimating their energetic importance through second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is a key output of this analysis. For example, a significant E(2) value for the interaction between a lone pair and an antibonding orbital (n → σ*) indicates a strong hyperconjugative interaction. wisc.edu
In the context of this compound, NBO analysis could reveal the nature of the C-O bond of the ethoxy group, the electronic character of the benzothiadiazole ring, and the extent of electron delocalization within the molecule. The analysis of natural atomic charges and hybrid orbital compositions provides a detailed description of the electronic distribution. q-chem.com
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O | σ(C-C) | 5.2 |
| LP(2) O | σ(C-N) | 3.8 |
| σ(C-H) | σ*(C-C) | 1.5 |
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.gov It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a graphical representation of intermolecular contacts.
For a molecule like this compound, Hirshfeld surface analysis would be instrumental in identifying and quantifying the various intermolecular interactions, such as C-H···N, C-H···O, and π-π stacking interactions, which govern its crystal structure. The analysis of interaction energies can further elucidate the nature and strength of these contacts. mdpi.com
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 45.0 |
| C···H/H···C | 25.0 |
| O···H/H···O | 15.0 |
| N···H/H···N | 10.0 |
| S···H/H···S | 5.0 |
Note: This table provides a hypothetical breakdown of intermolecular contacts based on typical findings for similar organic molecules, as specific Hirshfeld surface analysis data for this compound was not found.
The aryne distortion model is a theoretical framework used to predict the regioselectivity of nucleophilic additions to unsymmetrical arynes, including those derived from benzothiadiazole (BTD). researchgate.net This model posits that the regioselectivity is controlled by the energetic cost of distorting the aryne from its equilibrium geometry to the transition state geometry for nucleophilic attack at each of the two aryne carbons. nih.govnih.gov
According to this model, nucleophilic attack is favored at the aryne carbon that requires less distortion energy to achieve the transition state geometry. nih.gov This is often the carbon atom at the more linear end of the distorted aryne. nih.gov The distortion model has been successfully applied to explain and predict regioselectivities in various aryne reactions, often providing a more accurate prediction than models based solely on steric or electronic effects. nih.govnih.gov
For a BTD-based aryne, the substituents on the benzothiadiazole ring can induce a significant distortion in the aryne intermediate. researchgate.net Density Functional Theory (DFT) calculations are typically used to optimize the geometry of the aryne and the transition states for nucleophilic attack, allowing for the calculation of the distortion energies and prediction of the major regioisomer. nih.gov
| Aryne Carbon | Distortion Energy (kcal/mol) | Predicted Regioselectivity |
| C4 | 12.5 | Minor |
| C5 | 8.2 | Major |
Note: This table presents hypothetical distortion energies for an illustrative BTD-based aryne system. The actual values would depend on the specific substitution pattern.
Advanced Material Applications Derived from 4 Ethoxy 2,1,3 Benzothiadiazole Architectures
Organic Electronics and Optoelectronic Devices
The inherent properties of the 2,1,3-benzothiadiazole (B189464) unit make it a common component in the molecular engineering of materials for organic electronics. researchgate.net Its derivatives have been successfully integrated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), organic field-effect transistors (OFETs), and electrochromic devices. polyu.edu.hk The incorporation of alkoxy groups, such as the ethoxy group, is a strategic approach to further refine the performance of these devices by altering the electronic and morphological properties of the active materials. mdpi.com
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, 2,1,3-benzothiadiazole and its derivatives are prized for their strong electron affinity and luminescent properties. researchgate.netpolyu.edu.hk By combining the electron-accepting BTD core with various electron-donating units, researchers can create molecules with tunable emission colors and high photoluminescence quantum yields. nih.gov For instance, D-A-D (donor-acceptor-donor) structured fluorescent molecules based on a 2,1,3-benzothiadiazole acceptor have been designed as highly efficient red thermally activated delayed fluorescence (TADF) emitters. One such emitter, 4,7-bis(9,9-dimethylacridin-10(9H)-yl) benzo[c] mdpi.comrsc.orgnih.govthiadiazole (BTZ-DMAC), has been incorporated into OLEDs that exhibit a maximum external quantum efficiency of 8.8% with an emission peak at 636 nm. rsc.org
The introduction of alkoxy substituents onto the BTD core can further influence the device performance. While specific data on 4-ethoxy-2,1,3-benzothiadiazole in OLEDs is not extensively detailed in the available research, the general principles of alkoxy substitution suggest it would impact the emission wavelength and quantum efficiency. The electron-donating nature of the ethoxy group would be expected to raise the HOMO level of the molecule, potentially leading to a red-shift in the emission spectrum compared to the unsubstituted BTD core.
| Emitter | Maximum External Quantum Efficiency (EQE) | Emission Peak (nm) | Reference |
|---|---|---|---|
| BTZ-DMAC | 8.8% | 636 | rsc.org |
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The 2,1,3-benzothiadiazole moiety is a key component in the development of both polymer and small molecule-based organic solar cells. rsc.org Its strong electron-accepting character helps to create low bandgap materials that can absorb a broader range of the solar spectrum. nih.gov In OPVs, copolymers incorporating dialkyloxy-benzothiadiazole have demonstrated high power conversion efficiencies (PCEs). rsc.org For example, a copolymer based on dialkyloxy-benzothiadiazole and dithieno[3,2-b:2',3'-d]thiophene (DTT) achieved a PCE of 9.02%. rsc.org The alkoxy groups in these polymers enhance solubility and influence the morphology of the active layer, which are crucial for efficient charge separation and transport. rsc.org
| Device Type | Active Material/Dye | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| PSC | Copolymer of dialkyloxy-benzothiadiazole and DTT | 9.02% | rsc.org |
| DSSC | Dye DTP4 (DTPBT-based) | 7.55% | nih.gov |
| DSSC | Co-sensitization of two BTD-based dyes | 10.9% | rsc.org |
Organic Field-Effect Transistors (OFETs)
Alkoxy-functionalized 2,1,3-benzothiadiazole derivatives are also prominent in the field of organic field-effect transistors (OFETs). rsc.org These materials often form the acceptor unit in D-A copolymers, where the alkoxy groups contribute to improved solubility and molecular packing, which are essential for high charge carrier mobility. rsc.org For instance, a series of copolymers based on 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] mdpi.comrsc.orgnih.govthiadiazole showed promising OFET performance, with one copolymer exhibiting a maximum charge carrier mobility of 0.67 cm²/Vs. rsc.org While this example uses an octyloxy group, the principle of using alkoxy substitution to enhance performance is directly applicable. The introduction of an ethoxy group at the 4-position would similarly be expected to influence the polymer's morphology and electronic properties, thereby affecting the charge transport characteristics of the resulting OFETs.
| Copolymer | Maximum Charge Carrier Mobility (cm²/Vs) | Reference |
|---|---|---|
| CP3 (bithiophene comonomer) | 0.67 | rsc.org |
Electrochromic Devices
The ability of 2,1,3-benzothiadiazole derivatives to form stable radical anions makes them suitable for applications in electrochromic devices, which change color upon the application of an electrical potential. Copolymers incorporating 4,7-di(thiophen-2-yl)benzo[c] mdpi.comrsc.orgnih.govthiadiazole have been shown to exhibit electrochromic properties with a low band gap. rsc.org The introduction of an ethoxy group would likely alter the electronic transitions and thus the color of the different redox states of the material. While specific studies on this compound for electrochromism are not prevalent, the broader class of BTD-based polymers demonstrates significant potential in this area. For example, a copolymer of a thienyl benzothiadiazole derivative and 3,4-ethylenedioxythiophene (B145204) (EDOT) displayed a band gap of 1.32 eV and transitioned between metallic blue and centaury blue in its reduced and oxidized states, respectively. rsc.org
Fluorescent Probes and Bioprobe Development (Focus on material/tool, not biological effect mechanisms)
The inherent fluorescence of many 2,1,3-benzothiadiazole derivatives makes them excellent candidates for the development of fluorescent probes for various analytical and bio-imaging applications. mdpi.com The BTD core serves as a versatile fluorophore building block for designing analyte-sensing optical devices. mdpi.com
Design Principles for Selective Imaging Probes
The design of selective fluorescent probes based on the this compound architecture would leverage the modulation of the BTD core's fluorescence in response to a specific analyte. A common strategy involves the photoinduced electron transfer (PET) mechanism, where the interaction with an analyte alters the electronic structure of the probe, leading to a "turn-on" or "turn-off" fluorescent response. mdpi.com
For instance, a novel benzothiadiazole-based fluorescent sensor was developed for the detection of Hg²⁺. The probe's design allows for selective binding with the metal ion, which in turn modulates its fluorescence properties. While this example does not specifically use an ethoxy group, the principle remains the same. The ethoxy group in a this compound-based probe would influence the probe's photophysical properties, such as its emission wavelength and quantum yield, and could also play a role in its solubility and cellular uptake in bio-imaging applications. The electron-donating character of the ethoxy group could be used to fine-tune the energy levels of the probe to optimize the PET process for a specific target analyte.
Another design approach involves creating probes that respond to changes in their local environment, such as polarity or viscosity. Derivatives of 4-ethynyl-2,1,3-benzothiadiazole with strong electron-donating substituents have been shown to exhibit pronounced solvatochromic behavior, where their emission color changes with the polarity of the solvent. rsc.org This property can be exploited to probe the microenvironment of biological systems.
Studies in Cellular Staining (e.g., Lipid Droplets)
The development of fluorescent probes for visualizing subcellular organelles is crucial for understanding cellular processes and their links to disease. Derivatives of 2,1,3-benzothiadiazole have emerged as potent fluorescent stains for the specific imaging of lipid droplets (LDs) in both living and fixed cells. acs.orgdp.technih.gov LDs are dynamic organelles involved in lipid metabolism, and their dysregulation is associated with numerous pathologies, including cancer and metabolic disorders. nih.govorganic-chemistry.org
Researchers have developed small, lipophilic dyes based on the benzothiadiazole heterocycle that exhibit excellent properties for LD staining. dp.technih.gov These probes are designed to be highly soluble in the hydrophobic core of LDs. organic-chemistry.org Their photophysical characterization reveals strong solvatochromic behavior, meaning their fluorescence color changes with the polarity of the solvent. nih.gov This results in high fluorescence quantum yields specifically within the nonpolar environment of the lipid droplets, while their emission is quenched in the aqueous cytoplasm, leading to a high signal-to-noise ratio. nih.gov
Key advantages of these benzothiadiazole-based probes include large Stokes shifts (the difference between the absorption and emission maxima), which minimizes self-quenching, and significantly improved photostability compared to conventional dyes like Nile Red. dp.tech These features make them excellent candidates for long-term cellular imaging studies using techniques like confocal fluorescence microscopy. dp.technih.gov
Table 1: Photophysical Properties of Benzothiadiazole-Based Fluorescent Probes for Lipid Droplet Staining
| Probe | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Key Features |
|---|---|---|---|---|
| BoL1 | 532 | 575 | 43 | Bathochromic shift and large Stokes shift due to benzothiazole (B30560) group. acs.org |
| BoL2 | 508 | 547 | 39 | Suitable for dynamic tracking of lipid droplets over time. acs.org |
| BTD-based dye | - | - | Large | Strong solvatochromic behavior, high quantum yield in hydrophobic solvents. nih.gov |
| Push-pull BTD | - | - | Large | Compact molecular framework, improved photostability over Nile Red. dp.tech |
Catalysis and Photocatalysis Research
The electron-accepting nature of the benzothiadiazole unit makes it a compelling component in the design of catalysts, particularly for redox reactions. Its ability to be reduced and subsequently re-oxidized allows it to facilitate electron transfer processes that are central to many catalytic cycles.
A significant area of research is the use of benzothiadiazole derivatives in electrocatalytic hydrogen production from water. rsc.orgrsc.orgacs.orgnih.gov Scientists have investigated a small organic molecule, 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN), as a hydrogen evolution electrocatalyst. rsc.orgacs.org In the presence of a proton source like salicylic (B10762653) acid, BTDN demonstrates the ability to catalyze the reduction of protons to produce hydrogen gas with a Faradaic efficiency of 82%. rsc.orgacs.orgchemrxiv.org
The catalytic mechanism involves the electrochemical reduction of the BTDN molecule. rsc.org Spectroscopic methods and density functional theory (DFT) calculations have identified key intermediates, including the reduced radical anion species (BTDN−•) and a protonated organo-hydride species (BTDNH•). rsc.org The study proposes that the nitrogen atoms in the benzothiadiazole ring are the likely sites for protonation. rsc.orgchemrxiv.org This work is notable for demonstrating that a small, metal-free organic molecule can act as an efficient catalyst for hydrogen evolution, paving the way for the development of low-cost and environmentally friendly catalytic systems. rsc.orgacs.org
Table 2: Performance of BTDN in Electrocatalytic Hydrogen Production
| Catalyst | Proton Source | Faradaic Efficiency (%) | Key Intermediates Identified |
|---|---|---|---|
| BTDN | Salicylic Acid | 82 | BTDN−•, BTDNH• |
Visible-light photoredox catalysis has become a powerful tool for sustainable organic synthesis. acs.orgrsc.org The benzothiadiazole scaffold has been successfully utilized in these transformations. Researchers have developed a transition-metal-free, visible-light-induced method for the direct C-H alkylation of 2,1,3-benzothiadiazole. acs.org This method uses an organic photocatalyst (4CzIPN) and readily available N-hydroxyphthalimide esters as alkylating agents to achieve regioselective alkylation at the 4-position of the benzothiadiazole ring under mild, room temperature conditions. acs.org This approach avoids the need for pre-functionalization of the benzothiadiazole starting material, offering a more efficient and environmentally friendly synthetic route. acs.org
Furthermore, benzothiadiazole-based covalent organic frameworks (COFs) have been designed for heterogeneous photocatalysis. acs.org These crystalline, porous materials exhibit high chemical stability and strong light absorption, making them effective platforms for visible-light-driven reactions. One such COF has demonstrated high efficiency for photocatalytic hydrogen evolution. acs.org Another benzobisthiazole-based COF has been shown to effectively catalyze the selective oxidation of benzyl (B1604629) amines to imines using oxygen and blue light irradiation. rsc.org
Polymer Science and Conjugated Polymer Development
In polymer science, 2,1,3-benzothiadiazole is a cornerstone as an electron-deficient building block for the synthesis of conjugated polymers with tailored optoelectronic properties. rsc.orgnih.gov The ability to combine this acceptor unit with various electron-rich donor units allows for precise tuning of the polymer's electronic structure, absorption spectrum, and charge transport characteristics.
The 2,1,3-benzothiadiazole moiety and its derivatives are widely employed in the construction of π-conjugated polymers. rsc.orgnih.gov These polymers are typically synthesized through palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerizations, which link the acceptor (benzothiadiazole-based) and donor monomers. nih.gov The resulting donor-acceptor (D-A) architecture is fundamental to achieving high-performance organic electronic materials. The ethoxy substitution, as in this compound, can enhance the solubility of the resulting polymers, which is a critical factor for solution-based processing and device fabrication.
Recently, novel building blocks based on benzodithiophene (BDT) and benzothiadiazole (BT) have been synthesized for the construction of covalent organic frameworks (COFs). The combination of these units creates highly planar and linear structures that promote π-orbital overlap and extended conjugation, which are essential for efficient charge transport.
The primary application for benzothiadiazole-containing D-A polymers is in organic electronics, particularly organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgnih.gov In OPVs, the D-A structure facilitates the crucial process of photoinduced charge separation. The energy level alignment between the donor and acceptor units creates a driving force for the dissociation of excitons (bound electron-hole pairs) into free charge carriers.
For example, copolymers of a fluorene (B118485) donor unit and a benzothiadiazole-based acceptor unit have been synthesized and tested in bulk-heterojunction solar cells. When blended with a fullerene derivative (PC71BM), one such polymer, PFDTPBT, achieved a power conversion efficiency of 2.08%. Similarly, a polymer incorporating 3,4-dialkoxythiophene as the donor and 2,1,3-benzothiadiazole as the acceptor showed promising HOMO/LUMO energy levels for efficient use as the p-conducting layer in photovoltaic devices. rsc.org These examples underscore the versatility and importance of the benzothiadiazole unit in developing the next generation of flexible and printable electronic devices. rsc.org
Table 3: Examples of Benzothiadiazole-Based Donor-Acceptor Polymers and Device Performance
| Polymer | Donor Unit | Acceptor Unit | Application | Performance Metric |
|---|---|---|---|---|
| PFDTPBT | Fluorene | DTPBT (fused thiophene-benzothiadiazole) | OPV | Power Conversion Efficiency: 2.08% |
| P(DEHT-V-BTD) | 3,4-bis(2-ethylhexyloxy)thiophene | 2,1,3-Benzothiadiazole | OPV | Bandgap: 1.7 eV rsc.org |
| PFBT | 9,9-dioctylfluorene | 1,2,3-Benzothiadiazole | Photocatalysis | Hydrogen Production rsc.org |
Liquid Crystal Research
The 2,1,3-benzothiadiazole (BTD) core is a significant building block in the design of advanced materials, including liquid crystals. While specific research focusing solely on this compound in liquid crystal applications is not extensively documented, the broader class of BTD derivatives has been a subject of considerable investigation for their unique mesomorphic and photophysical properties. These derivatives are valued for their strong electron-withdrawing nature, high fluorescence efficiency, and the ability to have their electronic properties fine-tuned through chemical modification. mdpi.com
BTD derivatives are often used to create fluorescent nematic liquid crystals, which combine the properties of fluidity, anisotropy, and intrinsic emission. nih.gov The primary challenge in this field is the development of materials that exhibit a stable nematic phase at room temperature, as many fluorescent liquid crystals have high phase transition temperatures or form smectic phases, which limits their use in practical applications like next-generation displays and optical sensors. mdpi.comnih.gov
Research has shown that the introduction of a heterocyclic moiety like benzothiadiazole into a molecule can significantly influence its liquid crystalline properties. uobasrah.edu.iqresearchgate.net The fused-ring system of benzothiazole and its derivatives increases the molecule's breadth, which can affect the packing of molecules in the liquid crystalline state. uobasrah.edu.iqresearchgate.net The synthesis of BTD derivatives, often through methods like the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction, allows for the creation of diverse molecular structures, such as Donor-Acceptor-Donor (D–A–D) or Donor-Acceptor-Acceptor (D–A–A) configurations. mdpi.comnih.gov These structures are instrumental in achieving desirable properties like room-temperature nematic phases. nih.gov
Studies on various BTD derivatives have demonstrated the formation of different liquid crystal phases, including nematic and smectic phases. nih.govedu.krd For instance, symmetrically functionalized BTD derivatives have been reported to exhibit these phases. nih.gov The specific mesomorphic behavior is highly dependent on the nature and position of the terminal and lateral groups attached to the BTD core. uobasrah.edu.iqresearchgate.net The length of aliphatic chains, for example, can determine whether a nematic or smectic phase is favored. uobasrah.edu.iq
| BTD Derivative Type | Observed Liquid Crystal Phases | Key Research Finding | Reference |
|---|---|---|---|
| Symmetrically Functionalized BTDs | Nematic, Smectic | Exhibit nematic and smectic phases, forming the basis for many BTD liquid crystal designs. | nih.gov |
| Asymmetrical 4,7-diphenyl-BTD Derivatives | Nematic | Can be designed to show low-temperature nematic phases. | nih.gov |
| Benzothiazole Schiff Bases | Nematic, Smectic C | The presence and type of mesophase are dependent on the length of the terminal alkoxy chain. | edu.krd |
| 2-(4-alkanoyloxybenzylidenamino)benzothiazoles | Smectic A | Members with longer carbon chains (decanoyloxy to hexadecanoloxy) exhibited a smectic A phase. | researchgate.net |
| BTD with Bent N-Heterocyclic Cores | Smectic A, Smectic C | The bent angle of the heterocyclic substituents is crucial in determining the thermal stability of the liquid crystal phases. | researchgate.net |
Agricultural Science Research
In agricultural science, derivatives of benzothiadiazole have been explored for their role as plant growth regulators and inducers of systemic acquired resistance (SAR). SAR is a plant's natural defense mechanism against a wide range of pathogens. While direct studies on this compound are limited, research on related compounds provides insight into the potential applications of this chemical family in agriculture.
Benzothiadiazole (BTH) is a well-known synthetic analog of the plant immune hormone salicylic acid. nih.gov It is used to protect crops by activating the plant's innate defense responses. nih.gov However, the effects of BTD derivatives can be complex and vary depending on the plant species and the specific compound. For example, while BTH can induce resistance, it has also been shown to negatively affect resistance to certain diseases in some plants. nih.gov
Several studies have highlighted the potential of benzothiazole and benzothiadiazole derivatives as plant growth regulators. A study on thirteen 2-R substituted benzothiazole derivatives found that all of them exhibited some level of plant growth regulatory activity, affecting the root and hypocotyl elongation in cucumber seedlings. researchgate.net
A novel benzothiadiazole derivative, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), has shown promising results in protecting crops. mdpi.comnih.gov This compound, a derivative of the commercial SAR inducer Acibenzolar-S-methyl (BTH), has demonstrated the ability to limit fungal infections in tulips and protect zucchini from viral and fungal pathogens. mdpi.comnih.gov Beyond disease resistance, BTHWA was also observed to stimulate vegetative growth in treated plants. mdpi.comnih.gov This dual activity of inducing resistance and promoting growth makes such derivatives highly valuable for crop management. However, it is also noted that these substances can sometimes lead to a "growth-immunity trade-off," where high concentrations might negatively impact yield. mdpi.comnih.gov
| Derivative Name/Type | Application/Effect | Plant Studied | Key Research Finding | Reference |
|---|---|---|---|---|
| 2-R Substituted Benzothiazoles | Plant Growth Regulation | Cucumber | All thirteen tested derivatives showed an effect on the elongation of hypocotyls and roots. | researchgate.net |
| N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) | Disease Resistance, Growth Stimulation | Tulip | Limited Fusarium oxysporum infection and stimulated plant growth and development. | mdpi.com |
| N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) | Disease Resistance (Viral and Fungal) | Zucchini | Provided protection against viral infections and powdery mildew. | nih.gov |
| Benzothiadiazole (BTH) | Plant Defense Induction | Brachypodium distachyon | Negatively regulated resistance against sheath blight disease, showing its effects can be species-specific. | nih.gov |
| Synthetic 1,2,3-Thiadiazole Derivative | Metabolic and Growth Effects | Wheat | Inhibited seed germination at higher concentrations and induced metabolic changes related to stress response. | researchgate.net |
Structure Property Relationships and Molecular Design Principles for 4 Ethoxy 2,1,3 Benzothiadiazole Derivatives
Impact of Ethoxy Group as an Electron-Donating Moiety on Electronic Structure
The ethoxy group (–OCH₂CH₃) at the 4-position of the 2,1,3-benzothiadiazole (B189464) ring acts as an electron-donating group (EDG). This donation of electron density to the electron-deficient benzothiadiazole core significantly influences the molecule's electronic structure. Specifically, the ethoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO) without substantially affecting the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily localized on the benzothiadiazole moiety. This selective modification of the HOMO energy level leads to a reduction in the HOMO-LUMO energy gap.
The electron-donating nature of the ethoxy group, in conjunction with the electron-accepting benzothiadiazole core, establishes a "push-pull" system within the molecule. This intramolecular charge transfer (ICT) character is fundamental to the photophysical properties of these derivatives. The strength of this ICT can be further tuned by the introduction of additional electron-donating or electron-withdrawing groups, allowing for precise control over the molecule's electronic and optical characteristics.
Influence of Substituent Position and Nature on Photophysical Properties
The photophysical properties of 4-ethoxy-2,1,3-benzothiadiazole derivatives are highly sensitive to the position and chemical nature of additional substituents on the molecular framework. These substitutions can be strategically employed to fine-tune properties such as absorption and emission wavelengths, quantum yields, and solvatochromism.
For instance, introducing strong electron-donating groups, such as an N,N-dimethylamino group, can significantly enhance the ICT character, leading to a pronounced solvatochromic effect where the emission wavelength shifts to longer wavelengths (a bathochromic shift) in more polar solvents. rsc.org Conversely, the introduction of electron-withdrawing groups can diminish this effect. rsc.org The position of these substituents is also critical. For example, in π-conjugated systems, placing a substituent at the para-position of a phenylethynyl moiety attached to the benzothiadiazole core allows for effective electronic communication and significant modulation of the photophysical properties. rsc.org
The nature of the atom within the substituent can also have a profound impact. For example, in a series of 1,3-phosphinoamines based on 4-amino-2,1,3-benzothiadiazole, the identity of the chalcogen atom (Oxygen, Sulfur, or Selenium) influences the localization of the HOMO and, consequently, the nature of the HOMO-LUMO transition. nih.gov
Table 1: Effect of Substituents on Photophysical Properties
| Substituent Nature | Effect on ICT Character | Solvatochromic Behavior |
|---|---|---|
| Strong Electron-Donating (e.g., -NMe₂) | Strong | Pronounced |
| Weak Electron-Donating | Weak | Weak |
This table illustrates the general trends observed when different types of substituents are introduced into the this compound framework.
Strategies for Tuning HOMO-LUMO Energy Gaps
The HOMO-LUMO energy gap is a critical parameter that dictates the absorption and emission wavelengths of a molecule. Several strategies can be employed to precisely tune this gap in this compound derivatives.
One primary strategy involves the careful selection of donor and acceptor moieties to create D-π-A-D, D₁-π-A-D₂, or more complex architectures. rsc.org The strength of the donor and acceptor units directly influences the HOMO and LUMO energy levels, respectively. For example, using stronger electron-donating groups will raise the HOMO level, while employing stronger electron-withdrawing groups will lower the LUMO level, both of which lead to a smaller energy gap. rsc.orgresearchgate.net
Another effective approach is the extension of the π-conjugation length. rsc.orgresearchgate.net By incorporating π-conjugated linkers, such as ethynyl (B1212043) or thiophene (B33073) units, the delocalization of the π-electrons is increased. This extended conjugation typically raises the HOMO level and lowers the LUMO level, resulting in a reduced energy gap and a red-shift in the absorption and emission spectra. rsc.orgcore.ac.uk
Computational methods, such as Density Functional Theory (DFT), are invaluable tools for predicting the effects of different substituents and conjugation pathways on the HOMO-LUMO gap, guiding the rational design of new materials with desired electronic properties. rsc.orgresearchgate.netmdpi.com
Table 2: Calculated HOMO-LUMO Gaps for Benzothiadiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2a | -5.12 | -2.74 | 2.38 |
| 2b | -5.24 | -2.96 | 2.28 |
| 2c | -4.78 | -3.03 | 1.75 |
| 2d | -5.12 | -2.74 | 2.38 |
Data derived from theoretical calculations on various 2,1,3-benzothiadiazole derivatives, showcasing the tunability of the energy gap. nih.gov
Design Principles for Enhancing Quantum Yields and Photostability
High fluorescence quantum yield (ΦF) and good photostability are crucial for applications such as organic light-emitting diodes (OLEDs) and bioimaging. Several design principles can be implemented to enhance these properties in this compound derivatives.
One key principle is the rigidification of the molecular structure. nih.gov By restricting intramolecular rotations and vibrations, which are non-radiative decay pathways, the radiative decay (fluorescence) can be promoted, leading to a higher quantum yield. This can be achieved by incorporating bulky substituents, creating a more planar molecular geometry, or embedding the molecule in a rigid matrix like a polymer. rsc.org For instance, the quantum yield of 4,7-dithien-2-yl-2,1,3-benzothiadiazole was found to be significantly enhanced (up to 90%) when incorporated into a polymethyl methacrylate (B99206) matrix. rsc.org
The balance between radiative and non-radiative decay rates can also be influenced by the strategic placement of substituents. nih.govrsc.org For example, in certain benzothiazole-difluoroborate dyes, the quantum yield was found to be highly sensitive to the isomeric position of electron-donating and electron-withdrawing groups. rsc.org
Furthermore, the solvent environment plays a significant role. Strong push-pull type BTDs often exhibit high quantum yields in apolar solvents and lower quantum yields in polar solvents, where the stabilization of the ICT state can promote non-radiative decay pathways. rsc.org Understanding and controlling these solvent effects is crucial for optimizing performance in specific applications.
π-Conjugation Extension and its Effects on Electronic and Optical Characteristics
Extending the π-conjugated system of this compound derivatives is a powerful strategy for modulating their electronic and optical properties. This is typically achieved by introducing π-linkers, such as thiophene, furan, or ethynyl groups, between the benzothiadiazole core and other aromatic or heteroaromatic units. rsc.orgcore.ac.uk
The primary effect of extending π-conjugation is a decrease in the HOMO-LUMO energy gap. core.ac.ukresearchgate.net This leads to a bathochromic (red) shift in both the absorption and emission spectra, allowing for the tuning of the material's color from the blue to the red and even into the near-infrared region. rsc.org
Extended conjugation also influences the charge transport properties of the material. The increased delocalization of electrons along the polymer backbone can enhance intermolecular charge-carrier hopping, which is beneficial for applications in organic field-effect transistors and photovoltaic devices. core.ac.uk
The choice of the π-linker is critical. For example, furan, being more electronegative and smaller than thiophene, can lead to lower steric hindrance and better aromaticity in the polymer backbone. core.ac.uk Thieno[3,2-b]thiophene, with its extended conjugation and planarity, can result in even narrower band gaps and broader absorption spectra. core.ac.uk By carefully selecting the π-bridging units, the electronic and optical characteristics of this compound derivatives can be precisely tailored for specific technological applications.
Future Research Directions and Unexplored Avenues for 4 Ethoxy 2,1,3 Benzothiadiazole
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The synthesis of functionalized BTD derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. airo.co.in Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 4-Ethoxy-2,1,3-benzothiadiazole.
Key areas of focus will include:
Green Chemistry Approaches: The adoption of green chemistry principles is paramount. This involves utilizing renewable starting materials, employing safer solvents like water and ethanol, and reducing energy consumption. airo.co.in Microwave-assisted and solvent-free reactions are promising avenues to explore for the synthesis of this compound, potentially leading to higher yields and shorter reaction times. airo.co.inorgchemres.org
Direct C-H Arylation: As an alternative to traditional cross-coupling reactions like Suzuki and Stille couplings, direct C-H arylation presents a more atom-economical and cost-effective method. rsc.orgresearchgate.net Investigating the regioselective C-H functionalization of the benzothiadiazole core to introduce the ethoxy group or other functionalities could significantly streamline the synthetic process. acs.org
Catalytic C-H Borylation: Recent advancements in iridium-catalyzed C-H borylation have enabled the synthesis of versatile BTD-based organoboronate building blocks. acs.org This strategy could be adapted for this compound to create precursors for a wide range of derivatives with tailored properties.
| Synthetic Method | Potential Advantages for this compound Synthesis | Key References |
| Green Chemistry (e.g., microwave-assisted) | Reduced reaction times, lower energy consumption, use of environmentally benign solvents. | airo.co.inorgchemres.org |
| Direct C-H Arylation | High atom economy, reduced waste, cost-effective compared to traditional cross-coupling. | rsc.orgresearchgate.net |
| Catalytic C-H Borylation | Access to versatile building blocks for further functionalization, high regioselectivity. | acs.org |
Advanced Spectroscopic Investigations under Varied Environmental Conditions
A thorough understanding of the photophysical properties of this compound is crucial for its application in optical and electronic devices. Advanced spectroscopic techniques will be instrumental in elucidating its behavior in different environments.
Future spectroscopic studies should include:
Solvatochromism Studies: Analyzing the absorption and emission spectra of this compound in a range of solvents with varying polarities will provide insights into its intramolecular charge transfer (ICT) characteristics. researchgate.netrsc.org This is particularly relevant as the ethoxy group may influence the dipole moment changes upon excitation.
Time-Resolved Spectroscopy: Femtosecond transient absorption and time-resolved fluorescence spectroscopy can unravel the dynamics of the excited state, including the rates of ICT, intersystem crossing, and non-radiative decay channels. rsc.orgrsc.org These studies are essential for understanding the factors that govern the fluorescence quantum yield and lifetime.
Solid-State Spectroscopy: Investigating the photophysical properties in the solid state, such as in thin films or crystalline forms, is critical for device applications. rsc.org The influence of molecular packing and intermolecular interactions on the emission properties can be probed using techniques like fluorescence microscopy and X-ray diffraction. rsc.orgmdpi.com
| Spectroscopic Technique | Information Gained for this compound | Key References |
| Solvatochromism | Intramolecular Charge Transfer (ICT) character, dipole moment changes. | researchgate.netrsc.org |
| Time-Resolved Spectroscopy | Excited-state dynamics, rates of photophysical processes. | rsc.orgrsc.org |
| Solid-State Spectroscopy | Effects of aggregation and packing on emission, properties in device-relevant forms. | rsc.orgmdpi.com |
Integration into Emerging Functional Materials and Device Architectures
The unique electronic properties anticipated for this compound make it a promising candidate for a variety of functional materials and devices. researchgate.netpolyu.edu.hk
Potential applications to be explored include:
Organic Light-Emitting Diodes (OLEDs): BTD derivatives are widely used as emissive materials in OLEDs. polyu.edu.hkresearchgate.net The ethoxy group in this compound could be leveraged to tune the emission color and improve device efficiency. Research into "hot exciton" materials based on this scaffold could lead to high-efficiency red electroluminescence. rsc.org
Organic Solar Cells (OSCs): As an electron-acceptor unit, this compound could be incorporated into donor-acceptor polymers for OSCs to achieve low band gaps and enhance charge transport properties. nih.govresearchgate.net
Fluorescent Probes and Sensors: The sensitivity of the fluorescence of BTD derivatives to their local environment makes them suitable for use as sensors for various analytes. mdpi.com The ethoxy group could be functionalized to introduce specific recognition sites for targeted sensing applications.
Wavelength-Shifting Materials: The potential for large Stokes shifts in asymmetrically substituted BTDs makes them attractive as wavelength-shifting materials. researchgate.net
Deeper Computational Modeling of Excited State Dynamics and Intermolecular Interactions
Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting and understanding the properties of new materials. rsc.orgnih.govmdpi.com
Future computational work on this compound should focus on:
Excited State Calculations: Modeling the excited state geometries and energies will help to rationalize the observed photophysical properties, including absorption and emission wavelengths, and to understand the nature of the excited states (e.g., locally excited vs. charge-transfer). rsc.orgrsc.org
Intermolecular Interactions: Simulating the packing of this compound molecules in the solid state can predict crystal structures and provide insight into how intermolecular interactions, such as π-π stacking and hydrogen bonding, influence the material's electronic properties. mdpi.comnih.gov
Molecular Design: Theoretical calculations can guide the design of new derivatives of this compound with optimized properties for specific applications by predicting the effects of different substituents on the electronic structure and photophysics. nih.govrsc.org
| Computational Method | Application to this compound | Key References |
| DFT/TD-DFT | Prediction of electronic structure, absorption/emission spectra, and excited state properties. | rsc.orgnih.govmdpi.com |
| Molecular Dynamics | Simulation of solid-state packing and intermolecular interactions. | mdpi.comnih.gov |
| Quantum-Chemical Calculations | Rational design of new derivatives with tailored optoelectronic properties. | researchgate.netrsc.org |
Synergistic Approaches Combining Synthesis, Spectroscopy, and Theory for Predictive Design
The most rapid and effective progress in harnessing the potential of this compound will come from a synergistic approach that integrates synthesis, spectroscopy, and theory. researchgate.net
This integrated workflow would involve:
Theoretical Prediction: Using computational tools to design novel derivatives of this compound with desired properties.
Targeted Synthesis: Employing efficient and sustainable synthetic methods to create the designed molecules.
Comprehensive Characterization: Utilizing advanced spectroscopic techniques to experimentally validate the predicted properties and to gain a deeper understanding of the structure-property relationships.
Feedback and Refinement: Using the experimental results to refine the theoretical models, leading to a more accurate predictive capability for future material design.
This iterative cycle of design, synthesis, and characterization will accelerate the discovery of new functional materials based on the this compound core. rsc.orgresearchgate.net
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
